molecular formula C13H18N2 B8298564 4-[2-(3,6-dihydro-2H-pyridin-1-yl)-ethyl]-aniline

4-[2-(3,6-dihydro-2H-pyridin-1-yl)-ethyl]-aniline

Cat. No. B8298564
M. Wt: 202.30 g/mol
InChI Key: LUUYXRHNNSDDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855710B2

Procedure details

2.5 g (11.1 mmol) of tin dichloride dihydrate are added at ambient temperature to a solution of 1.5 g (6.46 mmol) of 4-[2-(3,6-dihydro-2H-pyridin-1-yl)-ethyl]-nitrobenzene, prepared analogously to Example 254, in 7 ml of glacial acetic acid and 2.5 ml of concentrated hydrochloric acid. The mixture is heated for 4 hours to 100° C., then another 2.5 g (11.1 mmol) of tin dichloride dihydrate are added and the mixture is heated for 12 hours to 100° C. After cooling the solvent is eliminated in vacuo and the residue taken up in water. The mixture is made alkaline with 4N sodium hydroxide solution and extracted with dichloromethane. After removal of the solvent in vacuo the product is obtained as an oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
4-[2-(3,6-dihydro-2H-pyridin-1-yl)-ethyl]-nitrobenzene
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[N:6]1([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][CH:15]=2)[CH2:11][CH:10]=[CH:9][CH2:8][CH2:7]1.[OH-].[Na+]>C(O)(=O)C.Cl.O>[N:6]1([CH2:12][CH2:13][C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)[CH2:7][CH:8]=[CH:9][CH2:10][CH2:11]1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
4-[2-(3,6-dihydro-2H-pyridin-1-yl)-ethyl]-nitrobenzene
Quantity
1.5 g
Type
reactant
Smiles
N1(CCC=CC1)CCC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 4 hours to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 12 hours to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo the product
CUSTOM
Type
CUSTOM
Details
is obtained as an oil

Outcomes

Product
Name
Type
Smiles
N1(CCC=CC1)CCC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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